The synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate typically involves several steps that include the formation of the methanesulfonothioate moiety and the introduction of the hydroxyalkyl group. While specific detailed synthetic procedures are not extensively documented in the available literature, general methods for synthesizing similar thioester compounds often include:
The synthesis parameters, including temperature, reaction time, and concentrations, are crucial to optimize yield and purity but are often proprietary or not disclosed in commercial product descriptions .
The molecular structure of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate features a central carbon atom bonded to a hydroxy group and several alkyl groups. The key structural components include:
The three-dimensional conformation can significantly influence its interactions with biological targets, particularly in ADC applications where spatial orientation affects binding affinity .
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate participates in various chemical reactions typical for thioesters and sulfonates:
These reactions are essential for its role in targeted drug delivery systems where controlled release is necessary .
The mechanism of action for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate primarily revolves around its function as a linker in antibody-drug conjugates. Upon administration:
This mechanism enhances therapeutic efficacy while minimizing systemic toxicity .
The physical and chemical properties of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate include:
These properties are critical for its handling and application in laboratory settings .
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate has significant applications in:
The compound's ability to facilitate selective drug release makes it an invaluable component in modern therapeutic strategies aimed at improving treatment outcomes while reducing side effects .
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2) features a tertiary alcohol adjacent to a sulfonothioate (–SSO₂CH₃) group, enabling its dual role as a glutathione-cleavable linker in antibody-drug conjugates (ADCs). The molecular architecture necessitates precise synthetic control to balance steric accessibility and electrophilic reactivity. Contemporary routes employ a nucleophilic displacement strategy where 2-methyl-2-hydroxypropan-1-ol reacts with methanesulfonothioyl chloride under phase-transfer conditions (aqueous NaOH/tetrabutylammonium bromide) [8]. This method achieves 82–85% yield but requires strict temperature control (0–5°C) to suppress disulfide byproducts.
Table 1: Comparative Analysis of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Byproducts |
---|---|---|---|
Nucleophilic Displacement | Methanesulfonothioyl chloride, NaOH | 82–85 | Disulfides (<8%) |
Thiocarbonylation | CS₂, Oxidants | 65–70 | Thioesters, CS₂ adducts |
Thiol-Methanesulfonation | CH₃SO₂Cl, then oxidation | 75 | Sulfoxides, sulfones |
Alkyl-chain engineering focuses on modulating steric bulk around the hydroxy group to tune linker stability. Protecting group strategies—such as tert-butyldimethylsilyl (TBDMS) ethers during sulfonothioate installation—prevent undesired esterification. Subsequent deprotection yields the pristine hydroxyalkyl-sulfonothioate motif [8]. Alternative pathways exploit thiocarbonylation of the alcohol with CS₂ followed by oxidative transformation, though yields remain suboptimal (65–70%) due to competing hydration side reactions [1] [6].
Solvent optimization proves critical: Tetrahydrofuran (THF) minimizes hydrolysis versus polar aprotic solvents like DMF. Recent advances employ continuous flow microreactors to enhance mixing and thermal regulation, reducing reaction times by 40% while maintaining >95% purity [8].
Table 2: Spectroscopic Characterization Data
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 1.35 (s, 6H), δ 3.10 (s, 3H), δ 3.55 (s, 2H) | Tert-butyl, –SO₂CH₃, –CH₂OH groups |
FT-IR | 1040 cm⁻¹ (S=O), 650 cm⁻¹ (S–S) | Sulfonothioate signature vibrations |
The sulfonothioate group (–SSO₂CH₃) serves as a latent electrophile for antibody conjugation, exploiting the chemoselectivity of thiol-maleimide chemistry. Upon reduction of interchain disulfides in monoclonal antibodies (mAbs), free cysteine thiols undergo Michael addition with maleimide-activated payloads. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate acts as the alkyl-chain component in heterobifunctional linkers, bridging maleimide and drug payloads via a disulfide bond [6] [9].
Conjugation specificity hinges on two design elements:
Table 3: Comparison of Conjugation Chemistries for ADCs
Method | Functional Group | DAR Homogeneity | In Vivo Stability |
---|---|---|---|
Cysteine (Native) | Maleimide-thiol | Low (0–8 drugs/mAb) | Moderate |
Lysine | NHS-ester | Very low | Low |
Sulfonothioate Linker | Maleimide-thiol | High (2–4 drugs/mAb) | High |
Unlike classical succinimidyl carbonate (SC) or N-hydroxysuccinimide (NHS) esters—which target lysine residues and yield heterogeneous ADCs—this linker enables site-specific conjugation when paired with engineered cysteine residues. THIOMAB® technology demonstrates drug-to-antibody ratios (DAR) of 2.0 ± 0.2 with <5% aggregation, versus 3.5 ± 1.2 for lysine conjugation [2] [6]. The sulfonothioate’s sulfur atom acts as a glutathione sensor: Intracellular reduction cleaves the S–S bond, releasing methanesulfinate and regenerating the free thiol for payload liberation. This mechanism minimizes non-specific deconjugation (retro-Michael reactions) observed in maleimide-linked ADCs [7] [9].
Translating S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate synthesis to metric-ton scales confronts three critical hurdles: oxidative instability, purification complexity, and thermal sensitivity.
Oxidation Mitigation
The sulfonothioate bond (–SSO₂–) undergoes disproportionation to thiosulfonate (–SO₂S–) and disulfide (–SS–) above 30°C or upon trace metal exposure. Industrial batches employ:
Table 4: Major Oxidation Byproducts and Mitigation Strategies
Byproduct | Structure | Mitigation Approach |
---|---|---|
Methanesulfonyl disulfide | CH₃SO₂SSO₂CH₃ | Scavengers (0.1% hydroquinone) |
Methanesulfinate | CH₃SO₂H | Metal chelators (EDTA) |
Bis(2-hydroxyalkyl) disulfide | (HOCH₂C(CH₃)₂S)₂ | Temperature control (<25°C) |
Purification Challenges
Crude reaction mixtures contain hydrophobic impurities (dialkyl sulfides, chlorinated adducts) that co-elute with the target compound. Continuous countercurrent extraction using heptane/ethanol/water (5:3:2) achieves 98.5% purity by partitioning hydrophobic contaminants into the organic phase. Subsequent short-path distillation under reduced pressure (0.1 mmHg, 85°C) yields pharmaceutical-grade material (>95% purity) without thermal degradation [8] [9].
Thermal Hazard Management
The exothermicity of sulfonothioate formation (ΔH = –89 kJ/mol) necessitates:
Storage stability demands protection from light and nitrogen atmosphere due to radical-initiated decomposition. Accelerated studies show <0.3% degradation/month at –20°C under N₂ versus 4.2% at 4°C in air [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1